3-(4-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid
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Overview
Description
3-(4-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid is an organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a chlorophenyl group, a cyano group, and a methylthio group attached to the thiophene ring, along with a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an aluminum chloride catalyst.
Addition of the Cyano Group: The cyano group can be added through a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide.
Incorporation of the Methylthio Group: The methylthio group can be introduced via a thiolation reaction using methylthiolating agents like methylthiol chloride.
Carboxylation: The final step involves carboxylation of the thiophene ring, which can be achieved through a reaction with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted thiophenes with various functional groups.
Scientific Research Applications
3-(4-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the cyano and chlorophenyl groups can enhance its binding affinity to target proteins, while the thiophene ring provides structural stability.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid
- 3-(4-Fluorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid
- 3-(4-Methylphenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid
Uniqueness
3-(4-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The combination of the cyano and methylthio groups further enhances its chemical properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)-4-cyano-5-methylsulfanylthiophene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO2S2/c1-18-13-9(6-15)10(11(19-13)12(16)17)7-2-4-8(14)5-3-7/h2-5H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQQTQYIJRVXIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=C(S1)C(=O)O)C2=CC=C(C=C2)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370948 |
Source
|
Record name | 3-(4-Chlorophenyl)-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116525-66-7 |
Source
|
Record name | 3-(4-Chlorophenyl)-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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